![molecular formula C45H45BrN6O8S B608882 PROTAC Mcl1 降解物-1 CAS No. 2163793-38-0](/img/structure/B608882.png)
PROTAC Mcl1 降解物-1
描述
PROTAC Mcl1 degrader-1, also known as compound C3, is a proteolysis targeting chimera (PROTAC) based on Cereblon ligand . It is a potent and selective inhibitor of Mcl-1, a member of the Bcl-2 family, with an IC50 of 0.78 μM . It also inhibits Bcl-2 with an IC50 of 0.54 μM .
Synthesis Analysis
The synthesis of PROTAC Mcl1 degrader-1 involves introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1 inhibitor S1-6 with μM-range affinity . The process of designing soluble PROTACs involves measuring the thermodynamic solubilities of commercial PROTACs and evaluating the performance of common solubility models .Molecular Structure Analysis
The molecular structure of PROTAC Mcl1 degrader-1 is complex and involves a ligand that binds a protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase . The molecular weight of PROTAC Mcl1 degrader-1 is 909.84 .Chemical Reactions Analysis
The chemical reactions involved in the action of PROTAC Mcl1 degrader-1 include the ubiquitination and proteasomal degradation of Mcl-1 . This is achieved by introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1 inhibitor S1-6 .Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC Mcl1 degrader-1 include a molecular weight of 909.84 . It is a solid substance with a light yellow to yellow color . It has a solubility of 50 mg/mL in DMSO .科学研究应用
新兴降解技术的主要进展
降解技术,包括蛋白水解靶向嵌合体 (PROTAC),如 PROTAC Mcl1 降解物-1,在学术界和制药行业越来越受到关注。通过催化降解致病蛋白,它们提供了一种新颖的药物开发方法。PROTAC 的分子设计多种多样,导致了经典 PROTAC 和非典型 PROTAC(如基于核酸的 PROTAC)的产生。还正在探索溶酶体靶向嵌合体 (LYTAC) 和大自噬降解靶向嵌合体 (MADTAC) 等替代方案,利用不同的降解机制。降解技术中的这种丰富多样性表明,通过靶向蛋白和 RNA 降解治疗癌症和病毒感染等疾病的未来充满希望 (Luo 等人,2022).
靶向蛋白降解的光学控制
新兴技术正在探索使用光来控制由 PROTAC 诱导的蛋白质降解。光响应降解物能够对蛋白质水平进行精确的时间和空间控制,这不仅使它们成为有价值的研究工具,而且也成为精准医疗的潜在候选者。将光作为刺激整合到 PROTAC 机制中为治疗干预开辟了新途径,从而实现更有针对性和受控的治疗方法 (Reynders & Trauner, 2021).
PROTAC 的治疗潜力
PROTAC 因其与传统抑制剂不同的独特作用机制而受到认可。它们有可能以新颖的方式调节靶标生物学,并有望为治疗多种疾病带来新药。PROTAC 作为治疗剂的开发特别有希望,因为它们的模块化组成既带来了获得稳健知识产权的机会,也带来了挑战。该领域正在快速发展,对新颖且差异化的 PROTAC 药物的需求显而易见 (Benowitz 等人,2020).
作用机制
属性
IUPAC Name |
N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXNUWYWZOREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC Mcl1 degrader-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。